molecular formula C15H13N3OS B5996046 6-Amino-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4-ol

6-Amino-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4-ol

Cat. No.: B5996046
M. Wt: 283.4 g/mol
InChI Key: JYOQBUHQQIXBSZ-UHFFFAOYSA-N
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Description

6-Amino-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a hydroxyl group, and a naphthalen-1-ylmethylsulfanyl group

Properties

IUPAC Name

4-amino-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c16-13-8-14(19)18-15(17-13)20-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQBUHQQIXBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327849
Record name 4-amino-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

166751-55-9
Record name 4-amino-2-(naphthalen-1-ylmethylsulfanyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of the Naphthalen-1-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a naphthalen-1-ylmethylsulfanyl group.

    Amination and Hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

6-Amino-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-[(phenylmethyl)sulfanyl]pyrimidin-4-ol: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.

    6-Amino-2-[(benzyl)sulfanyl]pyrimidin-4-ol: Similar structure but with a benzyl group instead of a naphthalen-1-ylmethyl group.

Uniqueness

6-Amino-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4-ol is unique due to the presence of the naphthalen-1-ylmethyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

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